molecular formula C10H12ClNO2 B1296653 (3-Chloro-phenylamino)-acetic acid ethyl ester CAS No. 2573-31-1

(3-Chloro-phenylamino)-acetic acid ethyl ester

Cat. No. B1296653
CAS RN: 2573-31-1
M. Wt: 213.66 g/mol
InChI Key: CDSGZTSPLQPIQD-UHFFFAOYSA-N
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Description

“(3-Chloro-phenylamino)-acetic acid ethyl ester”, also known as ethyl 3-chloro-4-aminobenzoate, is a chemical compound with the molecular formula C10H11ClNO2 . It is a white crystalline powder that has a slightly bitter taste and is soluble in various solvents such as ethanol, methanol, and acetone. It is commonly used in medical, environmental, and industrial research.


Synthesis Analysis

The synthesis of esters like “(3-Chloro-phenylamino)-acetic acid ethyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-phenylamino)-acetic acid ethyl ester” consists of a phenylamino group (an amine group attached to a phenyl group), an acetic acid ethyl ester group (an ester group formed from acetic acid and ethanol), and a chlorine atom attached to the third carbon of the phenyl group .


Chemical Reactions Analysis

Esters like “(3-Chloro-phenylamino)-acetic acid ethyl ester” undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction of esters is hydrolysis, which can occur in either acidic or basic conditions. In this reaction, an ester is converted into a carboxylic acid and an alcohol .

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • (Ghalib et al., 2011): The study focused on the synthesis and crystal structure of a related compound, 5-Phenylamino-3-phenylimino-3H[1, 2]dithiole-4-carboxylic acid ethyl ester. This compound, like (3-Chloro-phenylamino)-acetic acid ethyl ester, is structurally complex and its crystal structure was analyzed using X-ray diffraction. The research contributes to understanding the molecular conformation of such compounds.

Condensation Reactions and Synthesis Techniques

  • (McRae et al., 1943): This paper details the synthesis of 2-Oxotetrahydrofuran-3-acetic acid through condensation reactions involving ethylene oxide and similar esters. This synthesis method could be relevant for the preparation of compounds like (3-Chloro-phenylamino)-acetic acid ethyl ester.

Biological Activities of Similar Compounds

  • (Katayama, 2000): Discusses the synthesis and biological activities of 4-Chloroindole-3-acetic acid and its esters. This research is relevant for understanding the biological implications and potential uses of similar chlorinated esters in biological systems.

Catalytic and Chemical Reactions

  • (Zeevaart et al., 2004): This paper discusses the palladium-catalyzed coupling reaction involving ethyl acetoacetate and aryl halides. It provides insights into the chemical reactions and processes that might be applicable to the synthesis and modification of (3-Chloro-phenylamino)-acetic acid ethyl ester.

Chemical Properties and Reactions of Esters

  • (Jones & Young, 1968): Explores the chemical properties and reactions of acylamino-acid esters, providing a basis for understanding the chemistry of esters similar to (3-Chloro-phenylamino)-acetic acid ethyl ester.

properties

IUPAC Name

ethyl 2-(3-chloroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSGZTSPLQPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307187
Record name (3-Chloro-phenylamino)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-phenylamino)-acetic acid ethyl ester

CAS RN

2573-31-1
Record name 2573-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Chloro-phenylamino)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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